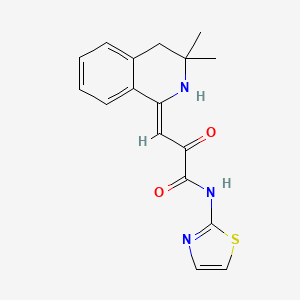![molecular formula C21H28N2O4 B11072109 1-[4-(Hexyloxy)phenyl]-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione](/img/structure/B11072109.png)
1-[4-(Hexyloxy)phenyl]-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(HEXYLOXY)PHENYL]-3-(4-OXOPIPERIDINO)DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound belonging to the class of pyrrole derivatives This compound is characterized by the presence of a hexyloxyphenyl group and an oxopiperidino moiety attached to a dihydropyrrole-2,5-dione core
Preparation Methods
The synthesis of 1-[4-(HEXYLOXY)PHENYL]-3-(4-OXOPIPERIDINO)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole core can be synthesized through the condensation of an appropriate amine with a diketone or an aldehyde under acidic or basic conditions.
Introduction of the Hexyloxyphenyl Group: The hexyloxyphenyl group can be introduced via a nucleophilic substitution reaction, where a hexyloxyphenyl halide reacts with the pyrrole core.
Attachment of the Oxopiperidino Moiety: The oxopiperidino group can be attached through a cyclization reaction involving a suitable precursor, such as a piperidine derivative.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-[4-(HEXYLOXY)PHENYL]-3-(4-OXOPIPERIDINO)DIHYDRO-1H-PYRROLE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the hexyloxyphenyl group, where nucleophiles replace the hexyloxy group under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-[4-(HEXYLOXY)PHENYL]-3-(4-OXOPIPERIDINO)DIHYDRO-1H-PYRROLE-2,5-DIONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities. Researchers investigate its ability to interact with biological targets and pathways to develop new drugs.
Materials Science: Pyrrole derivatives, including this compound, are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their unique electronic properties.
Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and its potential as a biochemical tool for probing specific pathways.
Mechanism of Action
The mechanism of action of 1-[4-(HEXYLOXY)PHENYL]-3-(4-OXOPIPERIDINO)DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
1-[4-(HEXYLOXY)PHENYL]-3-(4-OXOPIPERIDINO)DIHYDRO-1H-PYRROLE-2,5-DIONE can be compared with other similar compounds, such as:
1,4-Diphenyl-3,6-di(thiophen-2-yl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: This compound has a similar pyrrole core but differs in the substituents attached to the core, leading to different electronic and biological properties.
1,3,4,6-Tetraphenylpyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione: Another pyrrole derivative with different substituents, which may result in distinct chemical reactivity and applications.
Properties
Molecular Formula |
C21H28N2O4 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-(4-hexoxyphenyl)-3-(4-oxopiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H28N2O4/c1-2-3-4-5-14-27-18-8-6-16(7-9-18)23-20(25)15-19(21(23)26)22-12-10-17(24)11-13-22/h6-9,19H,2-5,10-15H2,1H3 |
InChI Key |
OHGGINQXVDHPKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(=O)CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dibenzo[b,d]furan-2-ylsulfonyl)-2-(phenoxymethyl)morpholine](/img/structure/B11072031.png)
![2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide](/img/structure/B11072036.png)
![N-{2-[4-(9H-fluoren-2-ylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B11072040.png)
![6-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione](/img/structure/B11072043.png)
![6-{(E)-2-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]ethenyl}-4-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11072054.png)
![4-(1,3-benzodioxol-5-yl)-5,6-dihydro-4H-[1,3]dioxolo[4,5-h]pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11072057.png)
![7'-Amino-2'-[(2-chlorobenzyl)thio]-2,4'-dioxo-1-prop-2-YN-1-YL-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-D]pyrimidine]-6'-carbonitrile](/img/structure/B11072058.png)
![1-(1-methyl-4H-imidazo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B11072060.png)
![4-amino-3-[(4-chlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11072063.png)
![5'-(2-Methoxyphenyl)-3'-methyl-1-(2-morpholin-4-YL-2-oxoethyl)-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11072077.png)

![2-[3-(3-fluorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11072087.png)
![2-{[3-(2-fluorophenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11072088.png)
![5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11072092.png)
